![molecular formula C17H16N2O4 B14018681 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, attached to a benzene ring substituted with ethoxy and phenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and ultrasound or microwave-assisted reactions . These methods not only improve the yield but also reduce the reaction times and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazole derivatives, such as:
Uniqueness
What sets 4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and phenoxy groups, along with hydroxyl groups, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C17H16N2O4 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
4-[4-(4-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-12-4-6-13(7-5-12)23-16-10-18-19-17(16)14-8-3-11(20)9-15(14)21/h3-10,20-21H,2H2,1H3,(H,18,19) |
Clave InChI |
USJYABGQENIJOT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


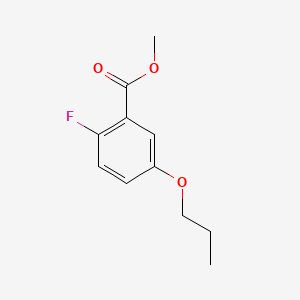
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
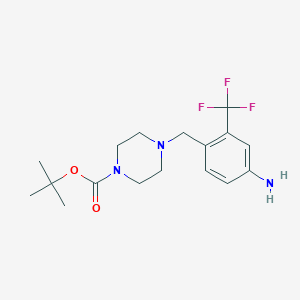
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
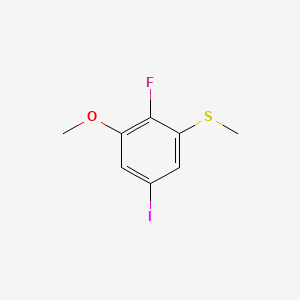
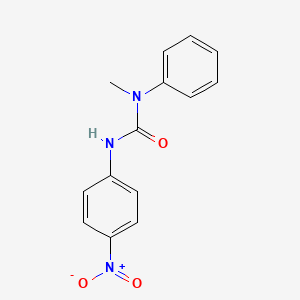
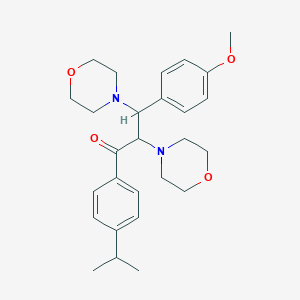
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
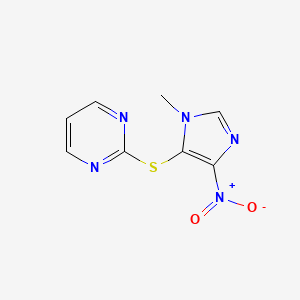
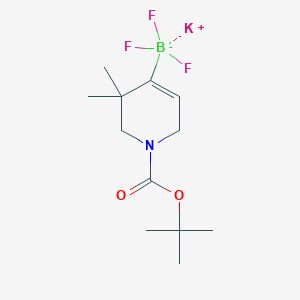
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
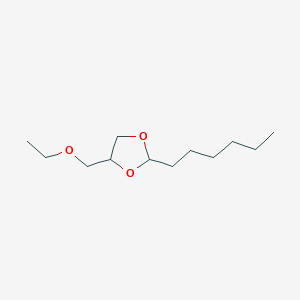

![(2R)-2-[[(Tert-butoxy)carbonyl]amino]-4-(pyridin-3-YL)butanoic acid](/img/structure/B14018679.png)
